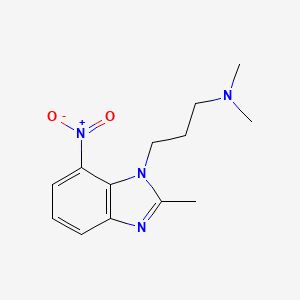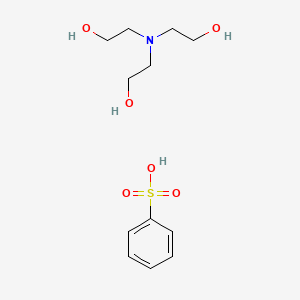
cis-1-Ethyl-2-Methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-Ethyl-2-Methylcyclopentane: is an organic compound with the molecular formula C8H16 . It is a cycloalkane, specifically a cyclopentane derivative, where an ethyl group and a methyl group are attached to the first and second carbon atoms of the cyclopentane ring, respectively. The “cis” configuration indicates that both substituents are on the same side of the ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Ethyl-2-Methylcyclopentane can be achieved through various organic reactions. One common method involves the alkylation of cyclopentane derivatives. For instance, starting with cyclopentane, a Friedel-Crafts alkylation can be performed using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group. Subsequently, a similar reaction can be carried out with methyl chloride to introduce the methyl group .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of corresponding unsaturated precursors. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum on carbon .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-1-Ethyl-2-Methylcyclopentane can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons. Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum is commonly used.
Substitution: Halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, Pt/C
Substitution: Br2, Cl2, UV light
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentanes
Wissenschaftliche Forschungsanwendungen
cis-1-Ethyl-2-Methylcyclopentane has various applications in scientific research:
Chemistry: It is used as a reference compound in stereochemical studies and in the synthesis of more complex molecules.
Biology: It serves as a model compound in studies of lipid membranes and their interactions.
Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- trans-1-Ethyl-2-Methylcyclopentane
- 1-Ethyl-2-Methylcyclopentane (without stereochemistry)
- 1,2-Dimethylcyclopentane
Comparison: cis-1-Ethyl-2-Methylcyclopentane is unique due to its specific “cis” configuration, which affects its physical and chemical properties. For example, the “cis” configuration can lead to different boiling and melting points compared to its “trans” counterpart. Additionally, the spatial arrangement of substituents in the “cis” form can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C8H16 |
|---|---|
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(1S,2R)-1-ethyl-2-methylcyclopentane |
InChI |
InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
BSKOLJVTLRLTHE-SFYZADRCSA-N |
Isomerische SMILES |
CC[C@H]1CCC[C@H]1C |
Kanonische SMILES |
CCC1CCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


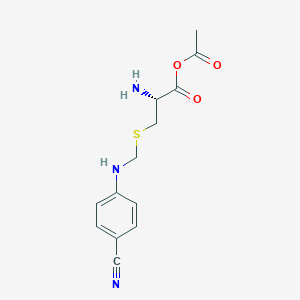
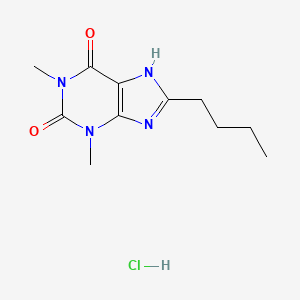

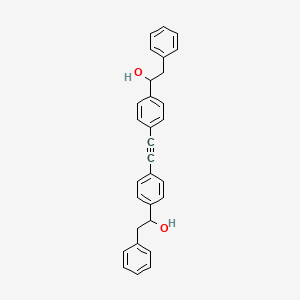



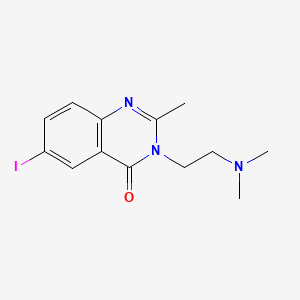
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
